molecular formula C8H14O2S B7820093 Cyclohexylsulfanyl-acetic acid CAS No. 52363-15-2

Cyclohexylsulfanyl-acetic acid

Cat. No. B7820093
CAS RN: 52363-15-2
M. Wt: 174.26 g/mol
InChI Key: FBBVJXMXGVHARA-UHFFFAOYSA-N
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Description

Cyclohexylsulfanyl-acetic acid is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexylsulfanyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylsulfanyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ozonation of Artificial Sweeteners : Research by Scheurer et al. (2012) explored the ozonation products of artificial sweeteners, including cyclamate, which relates to cyclohexylsulfanyl-acetic acid in its structural properties. They found that during ozonation, oxidation occurs at specific carbon atoms, leading to the formation of various compounds, including acetic acid and aldehyde hydrate moieties.

  • Liquid-Liquid Equilibria Study : A study by Çehreli (2002) investigated the liquid-liquid equilibria of the acetic acid-water-mixed solvent system, using mixtures of cyclohexyl acetate and cyclohexanol. This research is relevant for understanding the properties of mixtures containing cyclohexyl-related compounds.

  • Synthesis and Characterization of Schiff Base Ligands : Ikram et al. (2015) conducted a study Ikram et al. (2015) involving the amino acid [1-(aminomethyl)cyclohexyl]acetic acid. This compound was used to produce Schiff base ligands, which were then analyzed for their antioxidant properties and xanthine oxidase inhibitory activities, showcasing the compound's potential in biochemical applications.

  • Catalytic Applications : Research by Tanji et al. (2018) demonstrated the use of a carboxylic acid bearing cyclohexylmethyl substituents in Pd-catalyzed intramolecular C-H arylation reactions. This study highlights the role of cyclohexyl-related compounds in catalytic processes, particularly in facilitating bond activation steps.

  • Silica Immobilized Sulfuric Acid Applications : Brojeni et al. (2013) explored the use of silica immobilized sulfuric acid compounds, including [3-(propyl)sulfanyl]propyl]ester, as recyclable catalysts for chemical synthesis Brojeni et al. (2013). These catalysts were effective in producing 1,1-diacetates under mild conditions, demonstrating their potential in green chemistry applications.

properties

IUPAC Name

2-cyclohexylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBVJXMXGVHARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031509
Record name 2-(Cyclohexylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylsulfanyl-acetic acid

CAS RN

52363-15-2
Record name 2-(Cyclohexylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52363-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Linciano, C Sorbi, G Rossino, D Rossi… - European Journal of …, 2023 - Elsevier
Sigma-1 receptor (S1R) has been considered a promising therapeutic target for several neurodegenerative diseases and S1R agonists have shown neuroprotective activity against …
Number of citations: 2 www.sciencedirect.com

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